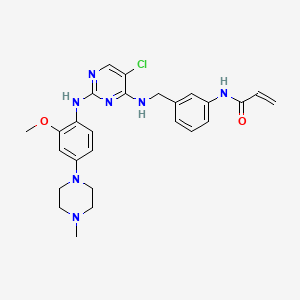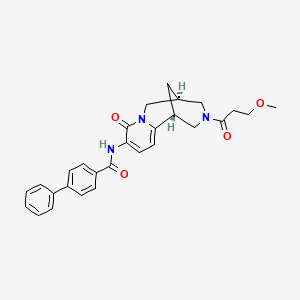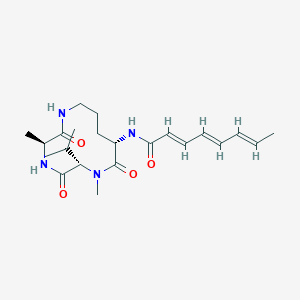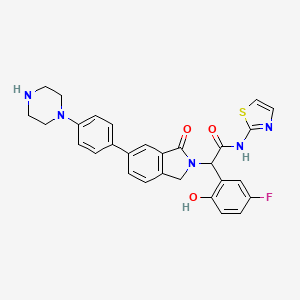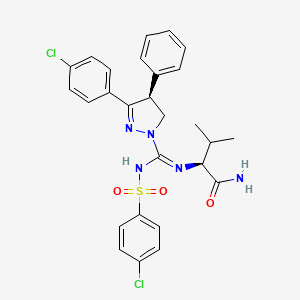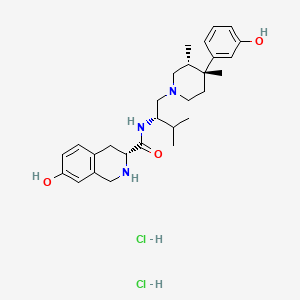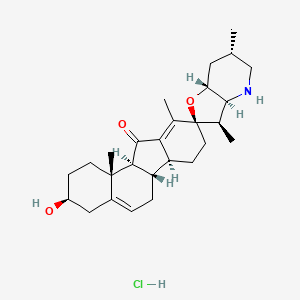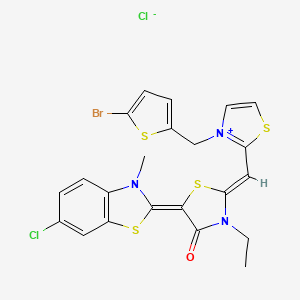![molecular formula C24H16BrFN4O2S B608243 3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile CAS No. 1962931-71-0](/img/structure/B608243.png)
3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ DGAT2-A is a selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme involved in the final step of triglyceride synthesis. This compound has shown significant potential in scientific research, particularly in the study of lipid metabolism and related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ DGAT2-A involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving bromination, fluorination, and thiazole formation .
Industrial Production Methods
Industrial production methods for JNJ DGAT2-A are not widely published. Typically, such compounds are produced in controlled laboratory environments, ensuring high purity and consistency. The production process involves stringent quality control measures to maintain the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
JNJ DGAT2-A primarily undergoes inhibition reactions with the DGAT2 enzyme. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions
The compound is often used in combination with reagents that facilitate its interaction with the DGAT2 enzyme. These conditions include the use of solvents like dimethyl sulfoxide (DMSO) and specific buffer solutions to maintain the stability and activity of the compound .
Major Products Formed
The primary product formed from the reaction of JNJ DGAT2-A with DGAT2 is the inhibited enzyme complex. This inhibition prevents the enzyme from catalyzing the final step in triglyceride synthesis, thereby reducing triglyceride levels .
Scientific Research Applications
JNJ DGAT2-A has a wide range of scientific research applications:
Chemistry: Used to study the inhibition mechanisms of acyltransferase enzymes.
Biology: Helps in understanding lipid metabolism and its regulation in cells.
Medicine: Investigated for its potential in treating metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Industry: Utilized in the development of new therapeutic agents targeting lipid metabolism .
Mechanism of Action
JNJ DGAT2-A exerts its effects by selectively inhibiting the DGAT2 enzyme. This enzyme catalyzes the final step in triglyceride synthesis, which involves the esterification of diacylglycerol with fatty acyl-CoA. By inhibiting DGAT2, JNJ DGAT2-A reduces the synthesis of triglycerides, thereby lowering lipid levels in cells. The molecular targets and pathways involved include the interaction with the active site of DGAT2, preventing its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
DGAT1 Inhibitors: These compounds inhibit diacylglycerol acyltransferase 1 (DGAT1), another enzyme involved in triglyceride synthesis. Unlike DGAT2 inhibitors, DGAT1 inhibitors have different selectivity and efficacy profiles.
MGAT2 Inhibitors: Monoacylglycerol acyltransferase 2 (MGAT2) inhibitors target a different enzyme in the lipid metabolism pathway.
Uniqueness
JNJ DGAT2-A is unique due to its high selectivity for DGAT2 over other related enzymes. This selectivity allows for targeted inhibition of triglyceride synthesis, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
3-bromo-4-[2-fluoro-4-[(Z)-[4-oxo-2-(2-pyridin-2-ylethylimino)-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrFN4O2S/c25-18-11-16(14-27)5-6-20(18)32-21-7-4-15(12-19(21)26)13-22-23(31)30-24(33-22)29-10-8-17-3-1-2-9-28-17/h1-7,9,11-13H,8,10H2,(H,29,30,31)/b22-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRHAMOJHTZHLT-XKZIYDEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN=C2NC(=O)C(=CC3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CCN=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)/S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrFN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
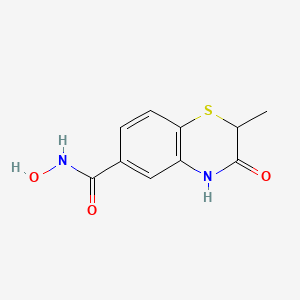
![(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B608162.png)

